Bienvenue dans la boutique en ligne BenchChem!

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide

Lipophilicity Drug-likeness CNS Multiparameter Optimization (MPO)

Select this specific furan-2-carboxamide scaffold for its optimal CNS drug-like profile: XLogP3 1.6 and zero HBD ensure superior membrane permeability. Its unique 1,1-dioxidotetrahydrothiophen-3-yl moiety is a recognized GIRK channel pharmacophore. Unlike the benzamide analog (CAS 898413-16-6), the furan oxygen provides an extra H-bond acceptor, enhancing target-site complementarity. Ideal for lead-like FBDD and SAR libraries, it avoids heavy halogens for clean derivatization.

Molecular Formula C13H19NO4S
Molecular Weight 285.36
CAS No. 898425-84-8
Cat. No. B2960922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide
CAS898425-84-8
Molecular FormulaC13H19NO4S
Molecular Weight285.36
Structural Identifiers
SMILESCCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CO2
InChIInChI=1S/C13H19NO4S/c1-2-3-7-14(11-6-9-19(16,17)10-11)13(15)12-5-4-8-18-12/h4-5,8,11H,2-3,6-7,9-10H2,1H3
InChIKeyXMVLAFAPNAMHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide (CAS 898425-84-8): A Reference-Standard Furan-2-Carboxamide with a Cyclic Sulfone Scaffold for Chemical Biology and Probe Development


N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide (CAS 898425-84-8, PubChem CID 18573626, CHEMBL1553119) is a synthetic small molecule composed of a furan-2-carboxamide core N-substituted with an n-butyl chain and a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) group [1]. This structure places it within a compound class frequently explored for ion channel modulation (e.g., GIRK channels) and as a building block in medicinal chemistry [2]. Its computed physicochemical properties—XLogP3 of 1.6, topological polar surface area (TPSA) of 76 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]—define its baseline molecular recognition profile and differentiate it from closely related analogs with alternative N-substituents or heterocyclic surrogates.

Why Generic Furan Carboxamide Analogs Cannot Directly Substitute for CAS 898425-84-8 in Pharmacological and Biophysical Assays


In-class furan-2-carboxamides bearing a 1,1-dioxidotetrahydrothiophen-3-yl group are not freely interchangeable because minor structural modifications to the N-substituent produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility, parameters that govern membrane permeability, off-target binding, and pharmacokinetic behavior [1][2]. The n-butyl chain in this compound confers an XLogP3 of 1.6, placing it in an optimal range for CNS drug-likeness [1], whereas a simple N-H analog (CAS 324069-20-7) lacks this lipophilic handle entirely. More dramatically, replacing the furan with a benzene ring (CAS 898413-16-6) increases the computed XLogP3 by approximately 0.7–0.9 log units, altering solubility and protein binding [1][3]. Such changes make generic surrogates unsuitable as direct experimental replacements.

Head-to-Head Quantitative Evidence for Selecting CAS 898425-84-8 Over Closest Structural Analogs


Lipophilicity (XLogP3) Modulation via N-Butyl Substitution Against N-Unsubstituted and N-Methyl Analogs

The target compound exhibits a computed XLogP3 of 1.6 [1], situating it near the CNS MPO sweet spot. The N-unsubstituted analog (CAS 324069-20-7) has no XLogP3 reported but is expected to be significantly more polar due to the absence of the butyl chain. N-methylation has been shown to increase lipophilicity and metabolic stability in analogous series, implying that this compound’s n-butyl chain provides a unique lipophilic vector not achievable with hydrogen, methyl, or short-chain alkyl replacements [2].

Lipophilicity Drug-likeness CNS Multiparameter Optimization (MPO)

Furan vs. Benzene Replacement: Impact on Hydrogen Bond Acceptor Count and Topological Polar Surface Area

The furan-2-carboxamide core in the target compound provides four hydrogen bond acceptors (HBA) and a TPSA of 76 Ų [1]. Replacing the furan with a benzene ring, as in N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (CAS 898413-16-6), reduces the HBA count to three and lowers TPSA to approximately 63–66 Ų (calculated from analogous benzamide structures) [2].

Heterocycle SAR Bioisosterism Hydrogen Bonding

Molecular Weight and Rotatable Bond Count as Determinants of Ligand Efficiency and Conformational Entropy

With a molecular weight (MW) of 285.36 Da and five rotatable bonds [1], this compound occupies a favorable ligand efficiency space for lead-like molecules. The 5-bromo analog (5-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide) has a MW >363 Da and introduces a heavy halogen, increasing both MW and topological complexity without necessarily improving binding enthalpy . Lower MW and greater conformational flexibility favor fragment-based screening and initial hit expansion.

Ligand Efficiency Indices Molecular Complexity Fragment-Based Drug Discovery

Zero Hydrogen Bond Donor Count vs. N-Unsubstituted or N-Heterocyclic Analogs

The target compound has zero hydrogen bond donors (HBD = 0), a characteristic shared with fully substituted tertiary amides [1]. In contrast, the N-unsubstituted analog (CAS 324069-20-7) possesses one HBD (the amide N–H), and certain N-heterocyclic replacements may introduce additional donors [2]. Zero HBD is strongly correlated with improved CNS permeability and reduced P-glycoprotein efflux liability.

Hydrogen Bond Donor Permeability Blood-Brain Barrier Penetration

Optimal Research and Procurement Application Scenarios for CAS 898425-84-8 Based on Quantitative Differentiation Evidence


CNS Drug Discovery Lead Generation and Multiparameter Optimization (MPO) Profiling

The compound's computed XLogP3 of 1.6, zero HBD, TPSA of 76 Ų, and moderate MW (<300 Da) align closely with CNS MPO desirability criteria [1][2]. It serves as an optimal starting scaffold for CNS-targeted libraries where balanced lipophilicity and minimal hydrogen bonding are paramount. Procurement for high-throughput screening or focused library design is warranted when the goal is to identify brain-penetrant chemical probes.

Chemical Biology Probe Development Targeting Ion Channels (e.g., GIRK) with Furan-2-Carboxamide Scaffolds

The 1,1-dioxidotetrahydrothiophen-3-yl moiety is a recognized pharmacophore in GIRK channel activator patents and publications [1]. This compound combines this sulfone moiety with a furan-2-carboxamide, a heterocycle known to engage in π-stacking and hydrogen bonding with channel residues [2]. Researchers developing GIRK-selective probes should select this compound over the benzamide analog (CAS 898413-16-6) due to the furan oxygen's ability to act as an additional hydrogen bond acceptor, potentially enhancing binding site complementarity.

Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Expansion

With a molecular weight of 285.36 Da and only five rotatable bonds, this compound occupies lead-like rather than drug-like space [1]. It is significantly lighter than the corresponding 5-bromo analog (>363 Da) and lacks heavy halogens that complicate synthetic tractability [2]. FBDD campaigns and early SAR exploration should procure this compound as a core scaffold for systematic derivatization, enabling efficient exploration of vectors off the amide nitrogen and furan ring.

In Vitro ADME and Permeability Assay Reference Standard

The combination of zero HBD, moderate XLogP3 (1.6), and four HBA [1] makes this compound suitable as a reference standard for calibrating parallel artificial membrane permeability assays (PAMPA) or Caco-2 assays. Its permeability profile is expected to be superior to N-unsubstituted analogs (HBD = 1) and distinct from more lipophilic benzene replacements, allowing laboratories to benchmark assay performance with a compound that sits near the center of pharmaceutically relevant property space.

Quote Request

Request a Quote for N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.